Tichocarpol B
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O8S |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C9H10O8S/c10-6-2-1-5(3-7(6)11)4-8(9(12)13)17-18(14,15)16/h1-3,8,10-11H,4H2,(H,12,13)(H,14,15,16)/t8-/m1/s1 |
InChI Key |
NVEAHDYLAANZEW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OS(=O)(=O)O)O)O |
Synonyms |
tichocarpol B |
Origin of Product |
United States |
Discovery, Source, and Initial Isolation Research of Tichocarpol B
Isolation Methodologies from Natural Sources
The isolation of Tichocarpol B was achieved through a multi-step process involving initial solvent extraction followed by a series of chromatographic separations. This bioassay-guided approach ensured the targeted isolation of the active compounds responsible for the observed feeding-deterrent properties. mdpi.com
The initial step in isolating this compound from its natural source involved a solvent extraction method. Researchers utilized a hydroalcoholic solvent to efficiently extract a broad range of metabolites from the algal biomass. mdpi.com
Extraction Protocol for this compound from Tichocarpus crinitus
| Parameter | Details | Reference |
|---|---|---|
| Biomass State | Partially dried algae | mdpi.com |
| Extraction Solvent | 60% Methanol (B129727) in water | mdpi.com |
| Extraction Duration | 24 hours | mdpi.com |
| Post-Extraction | The extract was filtered and then concentrated. | mdpi.com |
This technique was selected to extract polar and moderately polar compounds from the algal material. The resulting crude extract contained a complex mixture of substances, including this compound, Tichocarpol A, floridoside, and isethionic acid, which necessitated further purification. mdpi.comscite.ai
Following the initial extraction, a systematic chromatographic separation was employed to purify this compound from the complex crude extract. The process involved multiple chromatographic techniques to separate compounds based on their physical and chemical properties. scite.ai While the primary discovery paper refers generally to "bioassay-guided chromatographic separation," mdpi.com subsequent analyses and general literature on isolating seaweed phenolics confirm the use of several methods. scite.ainih.gov
The active fractions from the initial extraction were subjected to a combination of the following chromatographic methods:
Gel Filtration Chromatography: This technique separates molecules based on their size. It was likely used as an initial step to fractionate the extract and separate the smaller phenylpropanoids from larger molecules like polysaccharides.
Ion-Exchange Chromatography: Given that this compound possesses a sulfate (B86663) group, making it an acidic and polar compound, ion-exchange chromatography would be a critical step for its purification. mdpi.comscite.ai This method separates molecules based on their net charge.
Paper Chromatography: This method was also reported as being used in the separation process, serving as a technique for further purification and analysis of the isolated fractions. scite.ai
Modern isolation of similar phenolic compounds from marine sources also commonly involves preparative High-Performance Liquid Chromatography (HPLC) for final purification, a technique noted for its efficiency in separating complex chemical samples. mdpi.comnih.govresearchgate.net
Summary of Chromatographic Techniques in this compound Isolation
| Chromatographic Method | Purpose in Isolation | Reference |
|---|---|---|
| Gel Filtration Chromatography | Separation by molecular size | scite.ai |
| Ion-Exchange Chromatography | Separation by charge, targeting the sulfated group | scite.ai |
Extraction Techniques Research
Identification of the Originating Organism: Tichocarpus crinitus
The natural source of this compound has been definitively identified as the marine red alga Tichocarpus crinitus (Gmelin) Ruprecht. mdpi.comresearchgate.netgoogle.com This species is a member of the Rhodophyta (red algae) phylum. semanticscholar.org
The specific specimens used in the initial discovery and isolation research were collected from the sublittoral zone along the Katsurakoi coast in Kushiro, Hokkaido, Japan. mdpi.com Voucher specimens from this collection were deposited at the Graduate School of Environmental Earth Science, Hokkaido University, confirming the precise biological origin of the compound. mdpi.com The presence of this compound is considered a specific chemical characteristic of Tichocarpus crinitus. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Tichocarpol A |
| This compound |
| Floridoside |
Structural Elucidation Methodologies and Advanced Characterization of Tichocarpol B
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the connectivity and stereochemistry of Tichocarpol B. Analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra provided a comprehensive view of the proton and carbon environments within the molecule. acs.orgresearchgate.net
The ¹H NMR spectrum revealed characteristic signals for a 1,3,4-trisubstituted benzene (B151609) ring. acs.org Specifically, three aromatic protons were observed at δH 6.87 (as a broad singlet), 6.77 (a doublet with a coupling constant J = 7.8 Hz), and 6.87 (a doublet, J = 7.8 Hz). Further analysis of the aliphatic region showed signals corresponding to a β-arylpropanoic acid moiety at δH 3.03, 3.09, and 4.84. acs.org
The ¹³C NMR spectrum complemented the proton data, showing signals for the trisubstituted benzene ring at δC 143.9 (C), 143.0 (C), 122.3 (CH), 117.6 (CH), and 116.3 (CH). The β-arylpropanoic acid portion of the molecule was evidenced by signals for a methylene (B1212753) carbon (δC 37.6), an oxygenated methine carbon (δC 78.3), and a carbonyl carbon (δC 175.3). acs.org The chemical shift at C-2 (δC 78.3) was similar to that observed for its analogue, Tichocarpol A, suggesting the attachment of a sulfate (B86663) group at this position. acs.org
Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in establishing the final planar structure as 3-(3′,4′-dihydroxyphenyl)-2-sulfooxypropanoic acid. Key correlations were observed between the carbon at position 3 (C-3) and the protons at C-2′ and C-6′ of the aromatic ring. acs.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 175.3 | - |
| 2 | 78.3 | 4.84 |
| 3 | 37.6 | 3.03, 3.09 |
| 1' | - | - |
| 2' | 117.6 | 6.87, br s |
| 3' | 143.0 | - |
| 4' | 143.9 | - |
| 5' | 116.3 | 6.77, d, 7.8 |
| 6' | 122.3 | 6.87, d, 7.8 |
Data sourced from Ishii et al., 2004. acs.org
Mass Spectrometry Approaches for Molecular Formula Determination
Mass spectrometry was essential for determining the molecular formula of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) in the negative ion mode provided a deprotonated molecular ion [M - H]⁻ at a mass-to-charge ratio (m/z) of 277.0024. This corresponded to a molecular formula of C₉H₉O₈S. acs.org
Further evidence for the presence of a sulfate group was obtained from the low-resolution electrospray ionization mass spectrometry (LR-ESIMS) spectrum. This spectrum showed characteristic fragmentation peaks at m/z 198, corresponding to the loss of a sulfite (B76179) group [M - SO₃]⁺, and at m/z 180, indicating the loss of a sulfuric acid molecule [M - H₂SO₄]⁺. acs.org These fragmentation patterns strongly supported the proposed structure containing a sulfate ester.
Advanced Spectroscopic Techniques in Structural Confirmation
The structural elucidation of this compound was a result of the synergistic application of various spectroscopic methods. While NMR provided the detailed framework of the carbon and proton skeleton and their connectivity, and mass spectrometry established the elemental composition and confirmed the presence of key functional groups, the combination of these techniques provided an unambiguous structural assignment. acs.orgresearchgate.net
Two-dimensional NMR techniques, such as HMBC, were particularly advanced for their time and critical in confirming the linkage between the phenyl group and the propanoic acid side chain. acs.org The collective data from ¹H NMR, ¹³C NMR, HMBC, and both high- and low-resolution mass spectrometry converged to confirm the structure of this compound as 3-(3′,4′-dihydroxyphenyl)-2-sulfooxypropanoic acid. acs.org The stereochemistry at the C-2 position was assumed to be the same as that determined for its co-isolated analogue, Tichocarpol A. acs.org
Biosynthetic Pathways and Precursor Research of Tichocarpol B
Elucidation of Phenylpropanoid Pathway Involvement in Marine Algae
The phenylpropanoid pathway is a crucial metabolic route in terrestrial plants for the synthesis of a wide array of phenolic compounds from the amino acid L-phenylalanine. nih.gov While once considered specific to land plants, evidence now suggests that the genetic and enzymatic machinery for this pathway is also present in their algal relatives, including red algae. biorxiv.orgresearchgate.net This pathway provides the fundamental building blocks for a variety of secondary metabolites. nih.gov
In marine algae, the phenylpropanoid pathway is believed to supply the aromatic core structure that forms the backbone of compounds like Tichocarpol B. The pathway commences with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govoup.com Subsequent enzymatic steps, including hydroxylation and ligation, would further modify this precursor to generate more complex phenolic structures. oup.com Although direct experimental evidence linking the phenylpropanoid pathway to this compound is not yet published, the structural similarity of this compound to other known phenylpropanoid-derived compounds in algae strongly supports this hypothesis. The presence of lignin-like compounds in some red macroalgae, which are polymers derived from phenylpropanoid precursors, further indicates the activity of this pathway in these organisms, though it may represent a case of convergent evolution with an unknown enzymatic framework. biorxiv.orgresearchgate.net
Research has shown that the genomes of some algal species contain homologues of genes encoding key enzymes of the phenylpropanoid pathway. biorxiv.orgresearchgate.netoup.com However, complete gene sets have not been identified in all cases, suggesting potential variations or alternative biosynthetic routes in different algal lineages. oup.com The study of these pathways in microalgae has also begun to unravel the synthetic routes of phenolic compounds, undertaking comparative analyses across different algal divisions. nih.gov
Enzymatic Steps and Gene Cluster Investigations Related to this compound Formation
Following the formation of a phenolic precursor via the phenylpropanoid pathway, the biosynthesis of this compound would require several specific enzymatic modifications. A key feature of this compound is its halogenation, a common characteristic among secondary metabolites from marine red algae. mdpi.com The enzymes responsible for incorporating halogen atoms into organic molecules are known as haloperoxidases. frontiersin.org
In marine red algae, vanadium-dependent bromoperoxidases (V-BPOs) are particularly important. frontiersin.orgacs.org These enzymes catalyze the oxidation of bromide ions (abundant in seawater) using hydrogen peroxide, leading to the formation of an electrophilic bromine species that can then react with an organic substrate. acs.orgencyclopedia.pub It is highly probable that a V-BPO is involved in the bromination step during the biosynthesis of this compound. These enzymes have been shown to be crucial in the biosynthesis of other halogenated marine natural products in red algae. frontiersin.orgacs.org
The search for the specific genes encoding the biosynthetic pathway of this compound involves investigating biosynthetic gene clusters (BGCs). nih.gov BGCs are physically co-localized groups of genes within an organism's genome that collectively code for the enzymes involved in the production of a specific secondary metabolite. nih.govbiorxiv.org The identification and analysis of BGCs using bioinformatic tools like antiSMASH and PRISM are powerful methods for discovering novel natural products and understanding their biosynthesis. nih.govbiorxiv.org To date, a specific BGC responsible for the synthesis of this compound has not been identified or characterized. Future genomic sequencing of this compound-producing red algae and subsequent bioinformatic analysis will be critical in locating the relevant gene cluster and elucidating the precise enzymatic steps involved in its formation.
Comparative Biosynthetic Analysis with Related Marine Natural Products
To gain further insight into the biosynthesis of this compound, it is useful to compare it with the formation of other related marine natural products, particularly those from red algae that share structural or biosynthetic features.
Many red algae are known to produce a variety of halogenated compounds, including bromophenols and halogenated terpenes. mdpi.comacs.org The biosynthesis of these compounds often involves the action of vanadium bromoperoxidases. For example, the enzymatic asymmetric bromination and cyclization of the terpene (E)-(+)-nerolidol by a V-BPO from Laurencia species leads to the formation of α-, β-, and γ-snyderol, which are cyclic halogenated sesquiterpenes. acs.org This demonstrates the central role of V-BPOs in generating structural diversity in marine natural products.
Furthermore, some marine phenolic compounds are not purely derived from the phenylpropanoid pathway but are instead meroterpenoids, which have a mixed biosynthetic origin from both polyketide and terpenoid precursors. While this compound itself is not a meroterpenoid, the study of their biosynthesis reveals the diverse enzymatic strategies employed by marine organisms to create complex molecules.
The biosynthesis of phlorotannins in brown algae, which are formed by the polymerization of phloroglucinol (B13840) units derived from the polyketide pathway, offers another point of comparison. encyclopedia.pub Although the precursor pathway is different, it highlights the importance of specific enzymatic polymerizations and modifications in creating complex phenolic structures in marine algae.
By examining the established biosynthetic pathways of these related compounds, researchers can formulate more targeted hypotheses about the specific enzymes and genetic machinery responsible for the production of this compound.
Chemical Synthesis and Analogues of Tichocarpol B
Total Synthesis Strategies and Methodological Innovations
As of the current date, a completed total synthesis of Tichocarpol B has not been reported in scientific literature. However, the structure of this compound lends itself to several plausible retrosynthetic analyses. A hypothetical synthetic approach would likely involve the strategic construction of the substituted phenylpropane skeleton followed by late-stage installation of the sulfate (B86663) group.
A potential key disconnection would be at the Cα-O bond of the sulfate ester, revealing a chiral α-hydroxy acid precursor. The phenylpropanoid backbone could be assembled through various established carbon-carbon bond-forming reactions. For instance, an aldol (B89426) condensation between a protected p-hydroxybenzaldehyde derivative and a suitable two-carbon nucleophile could establish the core structure. Subsequent stereoselective reduction of the resulting β-hydroxy ketone would be crucial for setting the desired stereochemistry at the hydroxyl-bearing carbon.
Methodological innovations that could be pivotal in a future synthesis include the application of asymmetric catalysis to control the stereocenter and the development of regioselective sulfation methods for the phenolic hydroxyl group versus the aliphatic hydroxyl group. Modern C-H activation and functionalization techniques could also offer novel and efficient routes to the substituted aromatic ring system. rsc.org
Table 1: Potential Retrosynthetic Strategies for this compound
| Disconnection Point | Key Precursors | Potential Key Reactions |
| Sulfate Ester | Chiral α-hydroxy acid | Sulfation |
| Cα-Cβ Bond | p-hydroxybenzaldehyde derivative, acetate (B1210297) equivalent | Aldol reaction, Wittig reaction |
| Aromatic C-C Bond | Simpler aromatic and aliphatic fragments | Cross-coupling reactions (e.g., Suzuki, Heck) |
Partial Synthesis Approaches and Derivative Preparation
In the absence of a total synthesis, partial synthesis starting from the isolated natural product would be the most direct route to obtain derivatives of this compound. Assuming a sufficient supply of the natural product could be obtained from its marine source, several functional groups on the molecule offer handles for chemical modification.
The carboxylic acid moiety could be converted to a variety of esters or amides to probe the importance of this functional group for its biological activity. The phenolic hydroxyl group could be alkylated or acylated to explore the impact of modifying this site. Selective protection and deprotection strategies would be necessary to differentiate between the phenolic and aliphatic hydroxyl groups.
Synthetic Routes to Stereoisomers and Analogues of this compound
The synthesis of stereoisomers of this compound would be instrumental in understanding the stereochemical requirements for its biological function. A total synthesis approach would be necessary to access these stereoisomers. During a synthetic sequence, the use of different chiral catalysts or resolving agents could provide access to all possible diastereomers and enantiomers.
The creation of structural analogues would involve modifying the core structure of this compound. For example, the position of the hydroxyl and sulfate groups on the aromatic ring could be varied. The length of the propanoic acid side chain could be altered, or the phenyl ring could be replaced with other aromatic or heteroaromatic systems. These analogues would be invaluable for structure-activity relationship (SAR) studies.
Table 2: Proposed Analogues of this compound and Their Rationale
| Analogue Type | Structural Modification | Rationale for Synthesis |
| Positional Isomer | Altered substitution pattern on the phenyl ring | To investigate the importance of substituent positioning for bioactivity. |
| Side-Chain Modified | Variation in the length or functionalization of the propanoic acid chain | To explore the role of the side chain in receptor binding or target interaction. |
| Aromatic Ring Analogue | Replacement of the phenyl group with other cyclic systems | To assess the contribution of the aromatic ring to the overall activity. |
| Des-sulfato Analogue | Removal of the sulfate group | To determine the necessity of the sulfate moiety for the observed biological effects. |
Chemical Modification for Enhanced Research Tool Development
To facilitate further biological studies, this compound could be chemically modified to incorporate various reporter tags. These tagged versions would serve as powerful research tools to investigate its mechanism of action, cellular uptake, and distribution.
For instance, the carboxylic acid could be coupled with an amine-containing fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, to create a fluorescent probe. Alternatively, a biotin (B1667282) tag could be introduced at the same position, allowing for affinity-based pulldown experiments to identify potential protein targets. The synthesis of a photoaffinity-labeled analogue, perhaps by incorporating a diazirine or benzophenone (B1666685) moiety, would enable the covalent cross-linking of this compound to its biological targets upon photoirradiation. Such chemical tools are indispensable for the detailed elucidation of the molecular pharmacology of natural products. scispace.compatsnap.com
Mechanistic Investigations of Biological Activities of Tichocarpol B Pre Clinical Focus
Molecular Targets and Signaling Pathway Elucidation
The elucidation of molecular targets and the signaling pathways modulated by a natural compound are fundamental to understanding its pharmacological potential. For Tichocarpol B, this area of research remains largely unexplored.
Protein Interaction Studies
There are currently no published studies that have investigated the direct interaction of this compound with specific proteins. As such, its molecular targets have not been identified, and there is no data available to populate a table on protein interaction studies. The general class of phenolic compounds, to which this compound belongs, is known to interact with proteins, which can influence their bioactivities. researchgate.net However, specific research on this compound is lacking.
Table 1: Protein Interaction Profile of this compound
| Target Protein | Method of Detection | Binding Affinity (e.g., Kd, IC50) | Functional Consequence | Reference |
| Data Not Available | Not Applicable | Not Applicable | Not Applicable | N/A |
Receptor Binding Profiling
Consistent with the lack of protein interaction data, there is no information available regarding the binding of this compound to any specific cellular receptors. Receptor binding assays are crucial for identifying the initial step in many signal transduction pathways, but such studies have not been conducted for this compound. unibas.ch
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Assay Type | Binding Affinity (e.g., Ki, IC50) | Cell/Tissue Model | Reference |
| Data Not Available | Not Applicable | Not Applicable | Not Applicable | N/A |
Cellular Response Modulations in In Vitro Models
In vitro cell-based assays are a cornerstone of pre-clinical research, providing insights into the cellular responses to a compound. For this compound, the available information is restricted to its ecological role.
Investigations in Marine Herbivore-Related Cellular Systems
The only reported biological activity of this compound is its feeding-deterrent effect on the sea urchin Strongylocentrotus intermedius. nih.gov This finding suggests that this compound interacts with the chemosensory systems of this marine herbivore. However, the specific cellular systems and molecular mechanisms underlying this deterrence have not been investigated. It is plausible that the compound interacts with gustatory or olfactory receptors in the sea urchin, leading to a behavioral avoidance response. Further research would be required to isolate and characterize these specific cellular systems.
General Cell-Based Assays for Mechanistic Insights
There is a notable absence of published research on the effects of this compound in general cell-based assays. Phenolic compounds from marine algae are often investigated for their antioxidant, anti-inflammatory, and cytotoxic properties in various cell lines. researchgate.net However, this compound itself has not been the subject of such studies. Therefore, its effects on cellular proliferation, viability, apoptosis, or inflammatory pathways remain unknown.
Table 3: Summary of In Vitro Cellular Assay Findings for this compound
| Assay Type | Cell Line/System | Observed Effect | Mechanistic Insight | Reference |
| Feeding Deterrence | Strongylocentrotus intermedius (whole organism) | Deterred feeding | Suggests interaction with chemosensory systems | nih.gov |
| Other Cell-Based Assays | Not Applicable | Data Not Available | Data Not Available | N/A |
Pre-clinical In Vivo Model Studies
Beyond the initial report of its feeding-deterrent activity in sea urchins, there are no published pre-clinical in vivo studies on this compound in other animal models. The potential systemic effects, pharmacokinetics, and efficacy in models of disease have not been evaluated.
Table 4: Overview of Pre-clinical In Vivo Studies on this compound
| Animal Model | Biological Effect Investigated | Key Findings | Reference |
| Strongylocentrotus intermedius | Feeding Deterrence | This compound exhibited feeding-deterrent activity. | nih.gov |
| Other Animal Models | Not Applicable | Data Not Available | N/A |
Feeding-Deterrent Activity in Marine Organisms
This compound, a phenylpropanoic acid derivative, has been identified as a naturally occurring compound with notable feeding-deterrent properties. researchgate.netnih.gov This compound was originally isolated from the red alga Tichocarpus crinitus, which is found widely along the coast of eastern Hokkaido, Japan. acs.org The persistence of this alga in environments with significant herbivore populations suggested the presence of chemical defense mechanisms. acs.org
Initial investigations into the chemical constituents of Tichocarpus crinitus were prompted by the observation that sea urchins, prominent marine herbivores, actively avoided consuming this particular alga while grazing on others. acs.org Bioassay-guided fractionation of the aqueous extracts from the alga led to the isolation of this compound, alongside a structurally similar compound, Tichocarpol A, and other substances like floridoside and isethionic acid. nih.govacs.org
The feeding-deterrent effects of these compounds were evaluated using the sea urchin Strongylocentrotus intermedius. nih.govacs.org Laboratory assays demonstrated that this compound, as well as Tichocarpol A and floridoside, exhibited significant antifeedant activity against this sea urchin. researchgate.netnih.gov This activity is considered a key ecological function, protecting the alga from intense grazing pressure by marine herbivores, which can otherwise lead to the decline of seaweed populations. acs.orgmdpi.com The presence of such defensive compounds is a crucial survival strategy for seaweeds in habitats with high grazing impact. acs.org
Table 1: Feeding-Deterrent Activity of Compounds from Tichocarpus crinitus
| Compound | Target Organism | Observed Activity | Source |
| This compound | Strongylocentrotus intermedius (Sea Urchin) | Feeding-Deterrent | nih.govacs.org |
| Tichocarpol A | Strongylocentrotus intermedius (Sea Urchin) | Feeding-Deterrent | nih.govacs.org |
| Floridoside | Strongylocentrotus intermedius (Sea Urchin) | Feeding-Deterrent | researchgate.netnih.gov |
Evaluation in Relevant Animal Models for Mechanistic Research
The use of animal models is indispensable for elucidating the underlying mechanisms of a compound's biological activities. mdpi.comnih.gov Such models, ranging from rodents to larger animals, allow researchers to investigate molecular and physiological pathways that are not feasible to study in humans. mdpi.comresearchgate.net They are crucial tools for bridging the gap between initial discovery and potential therapeutic application. mdpi.com
In the context of this compound, the primary research has focused on its role in chemical ecology, specifically its feeding-deterrent effects on marine invertebrates. nih.govacs.org While the sea urchin Strongylocentrotus intermedius served as the animal model to establish this specific bioactivity, published scientific literature does not currently contain studies evaluating this compound in other animal models for broader mechanistic research. Investigations into its effects on physiological systems, potential cellular targets, or its pharmacokinetic profile in rodent or other mammalian models have not been reported. Therefore, the detailed preclinical evaluation of this compound to understand its mechanisms of action beyond feeding deterrence remains an area for future scientific exploration.
Structure Activity Relationship Sar Studies of Tichocarpol B and Its Derivatives
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For Tichocarpol B, the key pharmacophoric elements contributing to its biological activity can be identified by dissecting its molecular structure.
The primary structural motifs of this compound are:
A catechol (3,4-dihydroxyphenyl) moiety.
A propanoic acid backbone.
A sulfate (B86663) group at the C-2 position.
A chiral center at the C-2 position.
Based on the comparison with Tichocarpol A, which possesses a p-hydroxyphenyl group instead of a catechol group, and also exhibits feeding-deterrent activity, the phenylpropanoid scaffold itself appears to be a critical structural motif. acs.org The arrangement of the aromatic ring, the three-carbon chain, and the acidic functionalities likely plays a crucial role in the molecule's interaction with its biological target.
The key pharmacophores can be hypothesized as follows:
Hydrogen Bond Donors/Acceptors: The two hydroxyl groups of the catechol moiety and the oxygen atoms of the sulfate and carboxylic acid groups can act as both hydrogen bond donors and acceptors. These are crucial for forming interactions with polar residues in a receptor binding pocket.
Anionic Centers: The sulfate and carboxylate groups are negatively charged at physiological pH, suggesting that ionic interactions with positively charged residues (e.g., arginine, lysine) in a target protein are important for binding.
Aromatic Ring: The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues of a target protein.
Stereospecific Center: The defined stereochemistry at the C-2 carbon suggests that the spatial arrangement of the substituents is critical for a precise fit within a chiral binding site.
Table 1: Key Pharmacophoric Features of this compound
| Feature | Structural Component | Potential Interaction |
| Hydrogen Bond Donor | Catechol hydroxyls, Carboxylic acid OH | Interaction with polar amino acid residues |
| Hydrogen Bond Acceptor | Catechol hydroxyls, Sulfate oxygens, Carbonyl oxygen | Interaction with polar amino acid residues |
| Anionic Center | Sulfate group, Carboxylate group | Ionic bonding with cationic residues |
| Aromatic System | 3,4-Dihydroxyphenyl ring | π-π stacking, hydrophobic interactions |
| Chiral Center | C-2 of the propanoic acid chain | Stereospecific interactions |
Impact of Functional Group Modifications on Biological Mechanisms
Catechol Moiety: The catechol group is a significant feature of this compound. The presence of two adjacent hydroxyl groups, as opposed to the single hydroxyl group in Tichocarpol A (3-(p-hydroxyphenyl)-2-sulfooxypropanoic acid), can lead to different biological activities or potencies. acs.org The additional hydroxyl group in this compound allows for more extensive hydrogen bonding or potential chelation with metal ions within a receptor site. Modification of these hydroxyl groups, for instance, by methylation to form a guaiacol (B22219) or veratrole structure, would likely decrease activity by reducing hydrogen bonding capability.
Sulfate Group: The sulfate group at C-2 is a prominent feature. Its removal or replacement would likely have a profound impact. Desulfation would yield a 3-(3',4'-dihydroxyphenyl)lactic acid structure, which would eliminate a key anionic interaction point and likely reduce or abolish the feeding-deterrent activity. Replacing the sulfate with a less acidic group, such as a phosphate (B84403) or even a hydroxyl group, would alter the charge distribution and steric bulk, thereby affecting binding. The presence of the sulfate group also increases the water solubility of the molecule.
Carboxylic Acid: The carboxylic acid at C-1 is another anionic center. Esterification or amidation of this group would neutralize the negative charge, which could diminish ionic interactions with a target receptor. This modification would also increase the lipophilicity of the compound, which could alter its pharmacokinetic properties.
Table 2: Predicted Effects of Functional Group Modifications on the Biological Activity of this compound
| Modification | Target Functional Group | Predicted Effect on Activity | Rationale |
| Monohydroxylation | Catechol | Potentially altered activity | Comparison with Tichocarpol A suggests a single hydroxyl is tolerated, but potency may change. |
| O-Methylation | Catechol Hydroxyls | Likely decrease | Reduced hydrogen-bonding capacity. |
| Desulfation | Sulfate at C-2 | Likely significant decrease or loss | Removal of a key anionic interaction point. |
| Replacement of Sulfate | Sulfate at C-2 | Activity modulation | Altered charge, size, and hydrogen bonding potential. |
| Esterification | Carboxylic Acid | Likely decrease | Neutralization of a key anionic charge. |
Conformational Analysis and Stereochemical Contributions to Activity
The presence of a chiral center at C-2 in this compound implies that its biological activity is likely stereospecific. The (2R)-configuration, as assumed from its analogue Tichocarpol A, dictates a specific three-dimensional arrangement of the phenyl, sulfate, and carboxyl groups. acs.org
Conformational Analysis: Rotation around the C-2—C-3 and C-1—C-2 single bonds allows the molecule to adopt various conformations. The preferred conformation for biological activity would be the one that minimizes steric hindrance while optimizing interactions with the target receptor. The bulky sulfate and phenyl groups will likely orient themselves to be as far apart as possible in the most stable, low-energy conformation. However, the bioactive conformation, which is the conformation adopted upon binding to a receptor, may not be the lowest energy conformation in solution. The energetic cost of adopting a less stable conformation must be compensated by the energy gained from receptor binding.
Stereochemical Contributions: The stereochemistry at C-2 is crucial. It is highly probable that only one enantiomer (the (2R)- or (2S)-form) will fit optimally into the binding site of the target protein. The incorrect enantiomer would likely exhibit significantly lower or no activity due to steric clashes or the improper positioning of key interacting groups. For instance, if the sulfate group needs to interact with a specific positively charged residue and the phenyl group must fit into a hydrophobic pocket, reversing the stereocenter would place these groups in incorrect orientations, preventing effective binding.
The absolute configuration of this compound was assumed to be the same as that of Tichocarpol A, which was determined to be (2R) after hydrolysis to (2R)-3-(p-hydroxyphenyl)lactic acid. acs.org This stereochemical rigidity suggests a highly specific interaction with its biological target.
Computational Chemistry and in Silico Studies of Tichocarpol B
Molecular Docking and Ligand-Target Interaction Modeling
Currently, there are no specific molecular docking studies published for Tichocarpol B against any particular protein target.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chapman.edufip.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule, such as this compound, with a protein target. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the interaction energy. This can help identify key amino acid residues involved in the binding and guide the design of more potent analogs. nih.gov
Illustrative Example of Potential Molecular Docking Data for this compound:
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Hypothetical Enzyme A | -7.5 | TYR123, PHE256, LYS78 | 2 | ALA120, VAL254 |
| Hypothetical Receptor B | -6.8 | ASP99, SER145, TRP201 | 3 | ILE100, LEU148 |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Specific quantum chemical calculations for this compound are not found in the current body of scientific literature.
Quantum chemical calculations are powerful theoretical methods used to understand the electronic structure and reactivity of molecules. unipd.it These calculations, based on the principles of quantum mechanics, can provide valuable insights into various molecular properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. mdpi.complos.org For this compound, these calculations could predict its reactivity, stability, and spectroscopic properties, which are fundamental for understanding its chemical behavior and biological activity. nih.govrsc.org
Key Parameters from Quantum Chemical Calculations:
| Parameter | Description | Potential Insight for this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the innermost vacant electron orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Electrostatic Potential Map | Visualizes the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. |
This table explains the general application of quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Flexibility
There are no published molecular dynamics (MD) simulation studies specifically focused on this compound.
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govrug.nl These simulations allow scientists to view the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and how it might interact with its environment, such as a solvent or a biological receptor. mdpi.comwindows.netnih.gov For this compound, MD simulations could reveal its dominant conformations in solution and how its shape might adapt upon binding to a target, which is crucial for a detailed understanding of its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Specific QSAR models developed for this compound and its analogs are not available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. farmaciajournal.comeuropa.euresearchgate.net If a series of this compound derivatives with varying activities were available, a QSAR study could identify the key structural features responsible for their biological effects.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Contexts
There are no specific in silico ADME prediction studies for this compound in the public domain.
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. eijppr.commdpi.comsciensage.info These predictions are vital in the early stages of drug discovery to assess the drug-likeness of a molecule and identify potential liabilities. tubitak.gov.trajol.info For this compound, predicting its ADME properties would be a critical step in evaluating its potential as a therapeutic agent.
Commonly Predicted ADME Properties:
| Property | Description | Importance for this compound |
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. | Determines potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the central nervous system. | Important for neurological targets and assessing potential side effects. |
| Cytochrome P450 (CYP) Inhibition | Predicts the potential for the compound to inhibit key metabolic enzymes. | Assesses the risk of drug-drug interactions. |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and likelihood of oral bioavailability. | Provides a quick assessment of the compound's suitability as a drug candidate. |
This table outlines the general parameters of in silico ADME prediction.
Advanced Analytical Research and Detection Methodologies for Tichocarpol B
Method Development for Trace Analysis in Complex Biological Matrices
The quantification of Tichocarpol B at trace levels within complex biological matrices, such as algal tissues or environmental samples, necessitates highly sensitive and selective analytical methods. The development of these methods is crucial for pharmacokinetic studies, ecological monitoring, and understanding the compound's distribution. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technology for this purpose. nih.govnih.gov
Research Findings:
While specific validated methods for this compound are not extensively published, the analytical approaches for similar phenolic compounds in marine organisms provide a clear framework. nih.gov A typical method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior selectivity and sensitivity for quantifying analytes in complex mixtures. nih.govepa.gov
The process begins with the extraction of this compound from the biological matrix, commonly using a solvent like methanol (B129727) or ethanol, followed by a cleanup step to remove interfering substances like salts and lipids, which are abundant in marine organism extracts. epa.govnih.gov Method development would focus on optimizing several key parameters:
Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) would likely be used to separate this compound from other co-extracted metabolites. The mobile phase composition, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol and an acid additive (e.g., formic acid) to improve peak shape, would be optimized for resolution and analysis time.
Mass Spectrometric Detection: Electrospray ionization (ESI) is a common technique for ionizining phenylpropanoids. researchgate.net For trace quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard. epa.gov This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through fragmentation, a transition that is highly specific to the target compound.
The table below outlines the hypothetical parameters for a robust LC-MS/MS method for this compound trace analysis.
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Chromatography | Liquid Chromatography (LC) | Reverse-Phase HPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | [M-H]⁻ for this compound | |
| Product Ion (Q3) | Specific fragment ion post-collision | |
| Limit of Quantitation (LOQ) | Target: low ng/mL or µg/kg epa.gov |
Metabolomics Approaches in Source Organism Research
Metabolomics, the large-scale study of small molecules within a biological system, provides a functional readout of the physiological state of an organism. wikipedia.org In the context of the red alga Tichocarpus crinitus, metabolomics can be applied to understand the factors influencing the production of this compound and to discover other novel bioactive compounds. nih.gov
Research Findings:
Metabolomics workflows typically employ LC-MS for the separation and detection of a wide array of metabolites. nih.gov By comparing the metabolite profiles of different T. crinitus samples (e.g., collected from different geographical locations, under varying environmental stresses, or at different life stages), researchers can identify metabolic variations.
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are then used to process the vast datasets generated. nih.gov These statistical tools can pinpoint the specific metabolites, including this compound, that are responsible for the observed differences between sample groups. This approach is invaluable for selecting high-producing algal strains for targeted isolation efforts or for understanding the ecological pressures that lead to the compound's synthesis. nih.gov
The following table illustrates a hypothetical outcome of a metabolomics study comparing two populations of T. crinitus, where Population A is exposed to higher herbivory pressure than Population B.
| Metabolite | Chemical Class | Fold Change (Pop. A vs. Pop. B) | Statistical Significance (p-value) | Putative Role |
|---|---|---|---|---|
| This compound | Phenylpropanoid | ↑ 5.2 | < 0.001 | Feeding-Deterrent researchgate.net |
| Tichocarpol A | Phenylpropanoid | ↑ 4.8 | < 0.001 | Feeding-Deterrent researchgate.net |
| Floridoside | Glycerol (B35011) Glycoside | ↑ 2.1 | < 0.05 | Feeding-Deterrent / Osmolyte researchgate.net |
| Isethionic Acid | Organosulfonic Acid | ↑ 1.8 | < 0.05 | Antisettlement Activity researchgate.net |
| Primary Metabolite X | Amino Acid | ↓ 2.5 | < 0.01 | Growth Precursor |
Isotopic Labeling Studies for Biosynthetic Pathway Tracking
Understanding how this compound is synthesized by Tichocarpus crinitus requires tracing its molecular origins. Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by feeding an organism isotopically enriched precursors and tracking the incorporation of the "heavy" isotopes into the final product. biorxiv.orgboku.ac.at
Research Findings:
While specific isotopic labeling experiments for this compound have not been documented, the general methodology is well-established for other natural products. nih.gov As a phenylpropanoid, the biosynthesis of this compound is presumed to proceed via the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. mdpi.com
A typical experiment would involve:
Precursor Selection: Choosing a stable isotope-labeled precursor, such as ¹³C-labeled phenylalanine or ¹³C-labeled cinnamic acid.
Incubation: Introducing the labeled precursor to the T. crinitus culture or tissues.
Extraction and Analysis: After a set incubation period, extracting the metabolites and analyzing them using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Pathway Elucidation: The detection of mass shifts in this compound and its potential intermediates corresponding to the incorporated isotopes confirms their precursor-product relationship and illuminates the biosynthetic sequence. biorxiv.orgnih.gov
The following table details potential labeled precursors and the expected analytical observations for tracking the this compound pathway.
| Labeled Precursor | Isotope | Expected Observation in this compound | Analytical Technique | Information Gained |
|---|---|---|---|---|
| [U-¹³C₉]-Phenylalanine | ¹³C | Mass increase of 9 Da | LC-HRMS | Confirms phenylalanine as a primary building block. |
| [¹³C₆]-Anthranilate | ¹³C | Mass increase of 6 Da (if pathway proceeds via anthranilate) | LC-HRMS | Delineates early steps of the shikimate pathway involvement. nih.gov |
| ²H₅-Cinnamic Acid | ²H (Deuterium) | Mass increase of up to 5 Da | LC-HRMS | Identifies cinnamic acid as a direct intermediate. |
| ¹³C-Labeled Glycerol | ¹³C | Specific ¹³C enrichment pattern in the glycerol moiety | ¹³C-NMR | Confirms the origin of the glycerolic portion of the molecule. |
Future Research Directions and Research Gaps for Tichocarpol B
Unexplored Biological Mechanisms and Target Identification
The initial discovery of Tichocarpol B's feeding-deterrent activity against the sea urchin Strongylocentrotus intermedius opens the door to exploring a wider range of biological effects. researchgate.net However, the precise molecular targets and mechanisms underlying this observed activity are yet to be elucidated. Future research should prioritize the identification of the specific cellular pathways and protein targets with which this compound interacts.
A crucial research gap is the lack of broad-spectrum screening to uncover novel bioactivities. Given that many marine polyphenols exhibit a wide array of biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, it is plausible that this compound possesses similar potential. researchgate.netresearchgate.net A systematic investigation into these activities is warranted.
To bridge these gaps, a multi-pronged approach to target identification and mechanism of action studies is recommended. This would involve a combination of in silico, in vitro, and in vivo models to explore the compound's effects on various physiological and pathological processes.
Table 1: Potential Biological Screening Assays for this compound
| Assay Type | Specific Assays | Potential Therapeutic Area |
| Antioxidant | DPPH radical scavenging, ABTS radical scavenging, Cellular antioxidant assays | Oxidative stress-related diseases |
| Anti-inflammatory | Inhibition of NF-κB, MAPK, and JAK/STAT pathways; Measurement of pro-inflammatory cytokines | Inflammatory disorders |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains | Infectious diseases |
| Anticancer | Cytotoxicity assays on various cancer cell lines (e.g., A549 lung cancer) | Oncology |
| Enzyme Inhibition | Assays for enzymes like acetylcholinesterase (AChE) | Neurodegenerative diseases |
This structured screening approach will be instrumental in unveiling the full spectrum of this compound's bioactivities and identifying promising avenues for further development.
Novel Synthetic Approaches and Derivatization Strategies
Currently, the supply of this compound is reliant on its extraction from Tichocarpus crinitus. nih.govresearchgate.net To enable extensive biological evaluation and potential future applications, the development of efficient and scalable synthetic routes is essential. A key research direction is the design of a total synthesis of this compound, which would not only secure a sustainable supply but also provide a platform for the creation of novel derivatives.
Derivatization strategies are a powerful tool for enhancing the potency, selectivity, and pharmacokinetic properties of natural products. mdpi.com For this compound, the presence of functional groups such as hydroxyl and carboxylic acid moieties provides opportunities for chemical modification. nih.govresearchgate.net Future research should focus on creating a library of this compound derivatives through various chemical reactions.
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Reaction | Target Functional Group | Potential Outcome |
| Esterification | Carboxylic acid | Improved cell permeability |
| Etherification | Hydroxyl groups | Altered solubility and metabolic stability |
| Amidation | Carboxylic acid | Introduction of new interaction points for target binding |
| Halogenation | Aromatic ring | Enhanced bioactivity |
The development of on-fiber derivatization (OFD) techniques could also be explored for rapid screening of derivative bioactivity. mdpi.com Furthermore, employing advanced analytical techniques like LC-MS/MS will be crucial for the characterization of these novel compounds. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, the integration of multi-omics data is a critical future research direction. frontiersin.orgnih.govnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of how this compound influences cellular systems. frontiersin.orgnih.gov
A significant research gap is the absence of any omics-level studies on the effects of this compound. By exposing cells or organisms to this compound and analyzing the subsequent changes in the different omics layers, researchers can identify key signaling pathways, regulatory networks, and biomarkers associated with the compound's activity. frontlinegenomics.comresearchgate.net
For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic reprogramming induced by the compound. nih.gov The integration of these datasets can help to build comprehensive models of this compound's mechanism of action and identify potential off-target effects. nih.gov
Q & A
Q. Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer : Standardize animal models (e.g., strain, age, housing conditions) and randomize treatment groups. Blind experimenters to group assignments during data collection. Report negative results and raw data in supplementary materials to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
